molecular formula C10H12ClNO B2702762 N-(3-Chlorobenzyl)oxetan-3-amine CAS No. 1341489-02-8

N-(3-Chlorobenzyl)oxetan-3-amine

Cat. No.: B2702762
CAS No.: 1341489-02-8
M. Wt: 197.66
InChI Key: XKIMDEJZNJMZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-(3-Chlorobenzyl)oxetan-3-amine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-Chlorobenzyl)oxetan-3-amine” in chemical reactions often involves nucleophilic attack on the oxetane ring . This can lead to ring opening and the formation of new chemical bonds .

Safety and Hazards

The safety and hazards associated with “N-(3-Chlorobenzyl)oxetan-3-amine” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures .

Chemical Reactions Analysis

N-(3-Chlorobenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(3-Chlorobenzyl)oxetan-3-amine can be compared with other similar compounds, such as:

    N-(4-Chlorobenzyl)oxetan-3-amine: Similar structure but with the chlorine atom at the 4-position of the benzyl group.

    N-(3-Bromobenzyl)oxetan-3-amine: Similar structure but with a bromine atom instead of chlorine.

    N-(3-Methylbenzyl)oxetan-3-amine: Similar structure but with a methyl group instead of chlorine.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIMDEJZNJMZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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